N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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Overview
Description
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with a unique structure that combines biphenyl, triazole, and hydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps:
Formation of the Biphenyl Aldehyde: The biphenyl aldehyde can be synthesized through the oxidation of biphenylmethanol using an oxidizing agent such as PCC (Pyridinium chlorochromate).
Synthesis of the Triazole Intermediate: The triazole intermediate is prepared by reacting 4-methoxyphenylhydrazine with 4-methylbenzaldehyde in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the biphenyl aldehyde with the triazole intermediate in the presence of a base such as sodium acetate to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazide and triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or triazoles.
Scientific Research Applications
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an anti-cancer or anti-inflammatory agent due to its unique structure.
Materials Science: Application in the development of novel materials with specific electronic or optical properties.
Biological Studies: Use as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB or MAPK pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: A triazole derivative with similar structural features.
Uniqueness
N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is unique due to its combination of biphenyl, triazole, and hydrazide moieties, which confer distinct chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C31H27N5O2S |
---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C31H27N5O2S/c1-22-8-12-26(13-9-22)30-34-35-31(36(30)27-16-18-28(38-2)19-17-27)39-21-29(37)33-32-20-23-10-14-25(15-11-23)24-6-4-3-5-7-24/h3-20H,21H2,1-2H3,(H,33,37)/b32-20+ |
InChI Key |
MIHAUBCQPGYTOO-UZWMFBFFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=C(C=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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